molecular formula C15H10O5 B1210117 Rheinanthrone CAS No. 480-09-1

Rheinanthrone

Numéro de catalogue: B1210117
Numéro CAS: 480-09-1
Poids moléculaire: 270.24 g/mol
Clé InChI: OZFQHULMMDWMIV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rheinanthrone is a naturally occurring anthraquinone derivative primarily found in plants of the Rheum species. It is an active metabolite of senna glycosides, known for its potent laxative effects. This compound stimulates peristalsis and increases fecal water content, facilitating bowel movements .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Rheinanthrone can be synthesized through the reduction of rhein or sennosides. One common method involves the reduction of sennosides A and B using a reducing agent such as sodium dithionite under acidic conditions. The reaction typically occurs at elevated temperatures to ensure complete reduction.

Industrial Production Methods: Industrial production of this compound often involves the extraction of sennosides from senna leaves, followed by their reduction to this compound. The process includes:

Types of Reactions:

    Oxidation: this compound can be oxidized to rhein, another anthraquinone derivative. This reaction typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: this compound itself is a reduction product of sennosides. Further reduction can lead to the formation of dihydro derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Sodium dithionite, zinc dust, and other reducing agents.

    Substitution: Various alkylating or acylating agents under acidic or basic conditions.

Major Products Formed:

Applications De Recherche Scientifique

Pharmacological Mechanism

Rheinanthrone primarily functions as a stimulant laxative. It enhances peristalsis in the large intestine and increases fecal water content, facilitating bowel movements. The compound's mechanism involves:

  • Stimulation of Peristalsis : this compound interacts with the mucosal epithelium, promoting intestinal motility .
  • Increased Prostaglandin Production : It boosts macrophage expression of cyclooxygenase 2 (COX2), leading to elevated levels of prostaglandin E2 (PGE2) in the colon. This increase decreases aquaporin 3 expression, which reduces water reabsorption in the intestines, contributing to its laxative effect .

Therapeutic Applications

This compound's primary application is in the treatment of constipation. Its effectiveness is attributed to its ability to alter colonic motility and enhance fluid secretion in the intestines. The following are key therapeutic areas where this compound is utilized:

  • Laxative Treatments : It is commonly used in over-the-counter laxatives for managing constipation .
  • Potential Anti-Cancer Properties : Research indicates that this compound may sensitize colonic epithelial cells to cytotoxic agents, suggesting a potential role in cancer therapies .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

  • Cytotoxicity and Apoptosis Induction :
    • A study demonstrated that this compound can induce apoptosis in certain cancer cell lines, indicating its potential as an adjunctive treatment in oncology .
  • Impact on Colonic Function :
    • Research involving animal models showed that intraduodenal administration of this compound significantly accelerated small intestinal transit rates and increased PGE2 levels, underscoring its efficacy as a laxative .
  • Clinical Observations :
    • In critically ill patients experiencing intestinal dysmotility, this compound's effects on improving bowel function were noted, highlighting its clinical relevance beyond typical laxative use .

Comparative Data Table

The following table summarizes key findings from various studies on this compound:

Study ReferenceApplicationKey Findings
Laxative EffectStimulates peristalsis; increases fecal water content.
CytotoxicityInduces apoptosis; sensitizes colonic cells to cytotoxic agents.
Intestinal TransitAccelerates transit rates; increases PGE2 levels post-administration.
Colonic FunctionImproves motor function in constipated mice; reduces aquaporin 3 expression.

Mécanisme D'action

Rheinanthrone exerts its effects primarily by stimulating the large intestine. It increases macrophage expression of cyclooxygenase 2, leading to increased production of prostaglandin E2. This, in turn, decreases the expression of aquaporin 3, reducing water reabsorption in the large intestine and resulting in a laxative effect. Additionally, this compound stimulates peristalsis through direct contact with the mucosal epithelium .

Comparaison Avec Des Composés Similaires

    Rhein: An oxidation product of rheinanthrone, known for its hepatoprotective and anti-inflammatory properties.

    Sennosides: Glycosides that are precursors to this compound, widely used as laxatives.

    Emodin: Another anthraquinone derivative with similar laxative and anti-inflammatory effects.

Uniqueness of this compound: this compound is unique due to its potent laxative effect and its role as an active metabolite of sennosides. Unlike rhein and emodin, this compound directly stimulates peristalsis and increases fecal water content, making it highly effective in treating constipation .

Activité Biologique

Rheinanthrone is a biologically active compound primarily recognized as a metabolite derived from sennosides, which are naturally occurring glycosides found in plants like Cassia angustifolia (senna). This article explores the biological activities of this compound, emphasizing its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C₁₅H₁₀O₅
  • Molecular Weight : 270.2369 g/mol
  • Metabolism : this compound is poorly absorbed in the gut, with only about 10% entering systemic circulation. It is primarily metabolized to rhein and other compounds through oxidation processes in the liver .

This compound exerts its biological effects mainly through two mechanisms:

  • Stimulation of Peristalsis : By increasing the motility of the large intestine, this compound enhances fecal movement, which is crucial for alleviating constipation.
  • Alteration of Water Absorption : It decreases the expression of aquaporin-3 (AQP3), leading to reduced water reabsorption in the colon, thereby increasing fecal water content and facilitating bowel movements .

Laxative Effects

This compound is most noted for its laxative properties. Studies have demonstrated that it accelerates intestinal transit time and increases stool frequency. In a controlled study involving rats, administration of this compound resulted in a dose-dependent increase in small intestinal transit rates .

Cytotoxicity and Anti-Cancer Properties

Research has indicated that this compound may possess cytotoxic effects against certain cancer cell lines. A study highlighted its ability to induce apoptosis in cancer cells, suggesting potential applications in cancer therapy. The compound's interaction with multidrug resistance-associated proteins (MRP) enhances its cytotoxic efficacy against resistant cancer cells .

Anti-Inflammatory Effects

This compound has also been associated with anti-inflammatory properties. It appears to modulate inflammatory pathways by influencing the production of cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2), which are critical mediators in inflammatory responses. This activity suggests potential therapeutic uses in conditions characterized by inflammation .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReferences
Laxative EffectIncreases intestinal motility and fecal water content , ,
CytotoxicityInduces apoptosis in cancer cell lines; enhances efficacy against resistant cells ,
Anti-inflammatoryModulates COX-2 and PGE2 production ,

Case Study: Effects on Constipation

In a study examining the effects of this compound on constipation induced by diphenoxylate in mice, significant improvements were observed. The first defecation time was notably reduced, and the number of stools increased within six hours post-treatment, demonstrating its effectiveness as a laxative agent .

Q & A

Basic Research Questions

Q. What is the molecular structure of Rheinanthrone, and how does it influence its biological activity?

this compound (C₁₅H₁₀O₅) is an anthraquinone derivative formed during the metabolism of rhein. Its planar aromatic structure enables intercalation with DNA and interaction with enzymatic active sites, contributing to its reported antimicrobial and anti-inflammatory properties . To validate structural features, researchers should employ techniques such as X-ray crystallography, NMR (¹H/¹³C), and mass spectrometry. Computational methods (e.g., molecular docking) can further elucidate structure-activity relationships (SAR) by modeling interactions with targets like topoisomerases or NF-κB pathways .

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

this compound is typically synthesized via enzymatic or chemical reduction of rhein. A validated protocol involves:

  • Chemical reduction : Rhein (1 mM) is treated with sodium dithionite (Na₂S₂O₄) in phosphate buffer (pH 7.4) under anaerobic conditions, followed by purification via HPLC .
  • Enzymatic reduction : Use intestinal microbiota or β-glucuronidase to mimic in vivo metabolic pathways. Purity is assessed via UV-Vis spectroscopy (λmax = 432 nm) .
    Standardized synthesis requires rigorous pH control and validation of byproduct profiles using LC-MS .

Q. Which in vitro assays are most effective for characterizing this compound’s bioactivity?

Key assays include:

Assay Application Methodological Considerations
MTT Assay Cytotoxicity screeningValidate cell line sensitivity (e.g., HepG2 vs. RAW264.7)
ROS Detection Oxidative stress modulationUse DCFH-DA probes with flow cytometry
ELISA Inflammatory cytokine quantificationNormalize against LPS-induced controls
Baseline data should include IC₅₀ values and dose-response curves to ensure reproducibility .

Advanced Research Questions

Q. How do this compound’s metabolic pathways vary across mammalian models, and what are the implications for translational research?

this compound undergoes phase II metabolism (glucuronidation/sulfation) in the liver, but interspecies differences exist:

  • Rodents : Rapid biliary excretion (t₁/₂ = 2.3 hrs) due to high UDP-glucuronosyltransferase activity .
  • Primates : Prolonged systemic exposure (t₁/₂ = 6.8 hrs) with renal clearance dominance .
    To address translational gaps, researchers should:

Conduct comparative pharmacokinetic studies using LC-MS/MS.

Model human metabolic profiles via hepatocyte spheroids or microphysiological systems .

Q. How can contradictory data on this compound’s hepatotoxicity be resolved methodologically?

Discrepancies in hepatotoxicity reports (e.g., mitochondrial vs. endoplasmic reticulum stress mechanisms) may arise from:

  • Dose dependency : Low doses (<10 μM) show antioxidant effects, while high doses (>50 μM) induce ROS .
  • Experimental models : Primary hepatocytes vs. immortalized cell lines (e.g., HepaRG) vary in metabolic competence .
    To resolve contradictions:
  • Perform systematic reviews with meta-analysis (PRISMA guidelines) .
  • Apply multi-omics approaches (transcriptomics/proteomics) to identify threshold-dependent pathway activation .

Q. What are the optimal strategies for isolating this compound from complex biological matrices in pharmacokinetic studies?

Effective isolation requires:

  • Sample preparation : Protein precipitation (acetonitrile) followed by solid-phase extraction (C18 columns) .
  • Analytical validation : Ensure recovery rates >85% and matrix effects <15% via spike-and-recovery experiments .
    Advanced techniques like molecularly imprinted polymers (MIPs) or microdialysis probes improve specificity in plasma/bile samples .

Q. How do this compound’s in vitro effects translate to in vivo models, and what experimental designs mitigate interspecies variability?

Key considerations include:

  • Dosing regimens : Mimic human exposure levels using allometric scaling (e.g., mg/kg⁰·⁷⁵) .
  • Endpoint selection : Combine histopathology (e.g., liver fibrosis scoring) with biomarkers (ALT, TGF-β1) .
    Use genetically modified models (e.g., CYP3A4-humanized mice) to bridge metabolic differences .

Q. What synergistic effects does this compound exhibit with conventional therapeutics, and how are these evaluated mechanistically?

Synergy with antibiotics (e.g., ciprofloxacin) or chemotherapeutics (e.g., doxorubicin) can be assessed via:

  • Isobologram analysis : Calculate combination indices (CI <1 indicates synergy) .
  • Network pharmacology : Map shared targets (e.g., ABC transporters) using STRING or KEGG databases .
    Validate findings in co-culture models (e.g., cancer-associated fibroblasts + tumor cells) .

Q. Methodological and Ethical Considerations

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?

  • Non-linear regression : Fit data to Hill or Log-Logistic models (use AIC/BIC for model selection) .
  • Bayesian hierarchical models : Account for inter-experiment variability in multi-laboratory studies .
    Report confidence intervals and effect sizes (Cohen’s d) to enhance reproducibility .

Q. How should researchers design data management plans (DMPs) for this compound studies to comply with FAIR principles?

  • Metadata standards : Use ISA-Tab for experimental workflows and MIAME for omics data .
  • Ethical compliance : Anonymize human microbiota data (GDPR/IRB protocols) and archive raw datasets in repositories like Zenodo .

Propriétés

IUPAC Name

4,5-dihydroxy-10-oxo-9H-anthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-10-3-1-2-7-4-8-5-9(15(19)20)6-11(17)13(8)14(18)12(7)10/h1-3,5-6,16-17H,4H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFQHULMMDWMIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197374
Record name Rhein-9-anthrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Rheinanthrone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Rheinanthrone appears to increase macrophage expression of cyclooxygenase 2 (COX2) which increases production of prostaglandin E2 (PGE2). This increase in PGE2 is associated with a subsequent decrease in aquaporin 3 expression. The decreased expression of aquaporin 3 likely restricts reabsorption of water in the large intestine resulting in the laxative effect of rheinanthrone. Rheinanthrone also appears to stimulate peristalsis in the large intestine dependent on contact with the mucosal epithelium.
Record name Rheinanthrone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13175
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

480-09-1
Record name Rheinanthrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhein-9-anthrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rheinanthrone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13175
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rhein-9-anthrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RHEIN-9-ANTHRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YQK3WBH32
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Rheinanthrone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

250-280, 250 - 280 °C
Record name Rheinanthrone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13175
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rheinanthrone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.